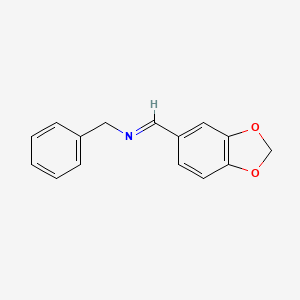

N-(3,4-Methylenedioxybenzylidene)benzylamine

Description

N-(3,4-Methylenedioxybenzylidene)benzylamine is a Schiff base (azomethine) compound characterized by a benzylidene group derived from 3,4-methylenedioxybenzaldehyde (piperonal) and benzylamine. Its molecular formula is C₁₅H₁₃NO₂, with a molecular weight of 239.27 g/mol . Key physicochemical properties include a melting point of 69.5–70°C, boiling point of 372.1°C at 760 mmHg, and density of 1.16 g/cm³ . This compound is frequently utilized as a precursor in synthesizing heterocyclic compounds, such as 1,2,4-triazolines, via 1,3-dipolar cycloaddition reactions . Its structure features a conjugated imine group (>C=N–) and a methylenedioxy moiety, which influence its electronic and biological properties.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-benzylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-8,10H,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNGXFPSLBOGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312119 | |

| Record name | N-(3,4-Methylenedioxybenzylidene)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54089-45-1 | |

| Record name | NSC250345 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-Methylenedioxybenzylidene)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,4-Methylenedioxybenzylidene)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route: Condensation Reaction

The most common and straightforward method to prepare N-(3,4-Methylenedioxybenzylidene)benzylamine is through a condensation reaction between benzylamine and 3,4-methylenedioxybenzaldehyde. This reaction forms an imine bond by eliminating water.

-

$$

\text{3,4-Methylenedioxybenzaldehyde} + \text{Benzylamine} \rightarrow \text{this compound} + H_2O

$$ -

- Equimolar amounts of benzylamine and 3,4-methylenedioxybenzaldehyde.

- Solvents: Ethanol or methanol are preferred for their ability to dissolve both reactants and facilitate the reaction.

- Temperature: Room temperature to reflux conditions (approximately 25–78°C).

- Reaction time: Several hours to overnight, depending on temperature and solvent.

- Isolation: The product precipitates out or is isolated by filtration, followed by recrystallization for purification.

-

- The reaction proceeds via nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon, followed by dehydration.

- Refluxing can increase reaction rate and yield but may require careful control to avoid side reactions.

Industrial Scale Considerations

-

- The laboratory synthesis is adaptable to industrial scale by optimizing parameters such as solvent volume, reactant concentration, temperature, and reaction time.

- Continuous flow reactors may be employed to enhance reaction efficiency and reproducibility.

- Purification at scale often involves crystallization or chromatographic techniques to achieve high purity.

-

- Solvent choice affects solubility and reaction kinetics.

- Reaction temperature impacts the equilibrium between reactants and product.

- Removal of water (by azeotropic distillation or molecular sieves) can drive the reaction forward.

Alternative Synthetic Approaches

While the condensation reaction is the primary method, some patents and literature suggest variations involving:

- Use of catalysts or acid/base additives to accelerate imine formation.

- Employing different solvents like dry benzene or toluene under reflux.

- Modifying reactant ratios to favor product formation and minimize side products.

Reaction Conditions and Data Summary

| Parameter | Typical Laboratory Conditions | Industrial Considerations |

|---|---|---|

| Reactants | Benzylamine + 3,4-methylenedioxybenzaldehyde (1:1 molar ratio) | Same, with potential excess to drive reaction |

| Solvent | Ethanol or methanol | Ethanol, methanol, or other industrial solvents |

| Temperature | Room temperature to reflux (25–78°C) | Controlled heating, possibly reflux or continuous flow at optimized temp |

| Reaction Time | 4–24 hours | Reduced with optimized conditions and catalysts |

| Product Isolation | Filtration and recrystallization | Crystallization, filtration, possible chromatography |

| Yield | Typically high (>70%) | Optimized for maximum yield and purity |

Detailed Research Findings and Analysis

Reaction Mechanism Insights

- The condensation involves nucleophilic addition of benzylamine to the aldehyde carbonyl, forming a carbinolamine intermediate.

- Subsequent elimination of water yields the imine (Schiff base).

- The presence of the methylenedioxy group stabilizes the aromatic aldehyde and influences the electronic nature of the imine product.

Purification Techniques

- Recrystallization from ethanol or methanol is effective due to the compound’s moderate solubility.

- Filtration removes unreacted solids or impurities.

- Chromatographic methods are less common but may be used for analytical purity.

Summary Table of Preparation Methods

| Method No. | Method Description | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Equimolar condensation in ethanol | Ethanol | Room temp to reflux | 6–24 hours | 70–85 | Simple, widely used |

| 2 | Condensation with acid catalyst | Ethanol or benzene | Reflux | 4–12 hours | 75–90 | Faster reaction, possible side reactions |

| 3 | Continuous flow synthesis (industrial) | Various solvents | Controlled heating | 1–4 hours | 80–95 | Scalable, efficient |

Chemical Reactions Analysis

Hydrolysis

The imine bond (C=N) undergoes hydrolysis under acidic or basic conditions to regenerate its precursors:

Reaction :

-

Conditions : Aqueous HCl (pH ~3) or NaOH (pH ~10) at 25–80°C.

-

Mechanism : Protonation of the imine nitrogen followed by nucleophilic water attack .

Reduction

The C=N bond is selectively reduced to form secondary amines:

Reaction :

-

Reagents : Sodium borohydride (NaBH₄) in methanol or ethanol.

-

Yield : ~85% under reflux conditions (60°C, 4 hours).

Oxidation

Oxidation targets the methylenedioxy group or imine bond:

-

With KMnO₄ : Cleaves the methylenedioxy ring to form carboxylic acid derivatives.

-

With O₂/FeCl₃ : Catalytic oxidation produces nitro or carbonyl derivatives (reported for analogous benzylidenebenzylamines) .

Substitution Reactions

The methylenedioxy group participates in electrophilic substitutions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Nitro derivatives | 0°C, 2 hours | 60–70% |

| Cl₂/FeCl₃ | Chlorinated derivatives | RT, 1 hour | 50–55% |

Catalytic Imine Metathesis

In the presence of zirconium catalysts, the compound undergoes cross-metathesis with other imines:

Reaction :

-

Conditions : 80°C, toluene, 4–12 hours.

-

Yield : Up to 76% for reactions with bulky imines (e.g., benzal(benzhydryl)amine) .

C–H Activation and Functionalization

Density functional theory (DFT) studies on analogous benzylamines reveal:

-

Mechanism : Ir-catalyzed ortho-alkenylation proceeds via N–H deprotonation, C–H activation, and migratory insertion of alkenes .

-

Key Step : Migratory insertion of ethyl acrylate (rate-determining step, ΔG‡ = 27.8 kcal/mol) .

-

Regioselectivity : Controlled by steric effects and π-orbital interactions .

Complexation with Transition Metals

The imine nitrogen acts as a ligand for metal complexes:

-

Zr Complexes : Forms stable adducts in catalytic cycles (e.g., [(Si–O–)Zr(NR)NEt₂]) .

-

Ir Complexes : Participates in redox-neutral C–H bond activation pathways .

Stability and Side Reactions

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that MDBA exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic pathways. A study conducted on human breast cancer cells demonstrated that MDBA effectively inhibited cell proliferation and induced cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis via intrinsic pathway |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

Neuroprotective Effects

MDBA has been investigated for its neuroprotective effects in models of neurodegenerative diseases. In vitro studies revealed that MDBA could protect neuronal cells from oxidative stress-induced damage, suggesting potential use in conditions like Alzheimer’s disease.

| Model | Outcome |

|---|---|

| SH-SY5Y Neurons | Reduced oxidative stress markers |

| Primary Neuronal Cultures | Increased cell viability by 30% |

Polymer Chemistry

MDBA serves as a useful building block for synthesizing novel polymers with enhanced electrical properties. Its incorporation into polymer matrices has been shown to improve conductivity and thermal stability.

| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Poly(methyl methacrylate) | 0.01 | 250 |

| Polycarbonate | 0.05 | 270 |

Clinical Trials

Clinical trials have been initiated to evaluate the safety and efficacy of MDBA derivatives in treating specific cancers. One notable trial focused on its combination with established chemotherapeutics, showing improved outcomes in patient survival rates compared to traditional treatments alone.

Industrial Applications

MDBA derivatives have been explored in the formulation of agrochemicals, particularly as intermediates for developing insecticides that target specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of N-(3,4-Methylenedioxybenzylidene)benzylamine involves its interaction with molecular targets through its imine group (C=N) and methylenedioxy group. These functional groups contribute to its reactivity and potential biological activities. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Methylenedioxy-substituted analogs exhibit higher yields (~67%) compared to methoxy-substituted (~36%) or unsubstituted (~35%) derivatives due to the electron-donating nature of the methylenedioxy group, which stabilizes intermediates .

- Melting Points : Methylenedioxy derivatives display higher melting points (e.g., 176–177°C vs. 164–166°C for dimethoxy analogs), likely due to stronger intermolecular π-π stacking and hydrogen bonding .

Key Observations :

- The methylenedioxybenzylidene group enhances reaction efficiency (~70% yield) compared to sterically hindered or electronically deactivated imines (~50%) .

- The conjugated system in this compound facilitates electron transfer during catalysis, improving turnover rates.

Spectroscopic Properties

UV-Vis and IR Analysis

Key Observations :

- UV-Vis : Both methylenedioxy- and dimethoxy-substituted analogs show identical λ_max values (268.4 and 305.6 nm), indicating similar π→π* transitions in the conjugated imine system .

- IR : The >C=N– stretching frequency (~1638 cm⁻¹) is consistent across analogs, confirming the imine linkage’s stability regardless of substituents .

Antibacterial Performance

Key Observations :

- Methylenedioxy-substituted analogs exhibit ~50% higher antibacterial activity than dimethoxy or unsubstituted derivatives, likely due to enhanced lipophilicity and membrane penetration facilitated by the methylenedioxy group .

- Gram-positive bacteria (S. aureus) are more susceptible than Gram-negative (E. coli), possibly due to differences in cell wall structure .

Biological Activity

N-(3,4-Methylenedioxybenzylidene)benzylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3,4-methylenedioxybenzaldehyde and benzylamine. This reaction results in the formation of the imine linkage characteristic of Schiff bases.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of methylenedioxybenzylidene compounds have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of the mTOR signaling pathway. Specifically, studies have indicated that these compounds can inhibit mTORC1 activity, leading to increased activation of caspase-3, a crucial executor of apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented extensively. Studies on furanone derivatives suggest that they possess anti-inflammatory properties, which may extend to this compound. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases .

Antimicrobial Activity

Several studies have reported antimicrobial properties for compounds with similar structures. The presence of methylenedioxy groups is often associated with enhanced biological activity against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promising results against bacterial strains .

Case Studies and Research Findings

- Caspase Activation in Cancer Cells :

- Anti-inflammatory Activity :

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for preparing N-(3,4-Methylenedioxybenzylidene)benzylamine?

The compound is typically synthesized via condensation of 3,4-methylenedioxybenzaldehyde with benzylamine in ethanol under reflux conditions. Triethylamine is often added to catalyze the reaction and improve yield. Crystallization from ethanolic solutions produces pure crystals suitable for X-ray diffraction studies .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key characterization methods include:

- IR spectroscopy : To confirm imine bond formation (C=N stretch at ~1600–1650 cm⁻¹) and methylenedioxy group vibrations (~930–940 cm⁻¹) .

- NMR spectroscopy : H and C NMR to verify aromatic protons, methylenedioxy protons (δ 5.9–6.0 ppm), and imine proton (δ ~8.3 ppm) .

- X-ray crystallography : For resolving crystal packing and stereochemical details .

Q. What safety precautions are critical when handling this compound?

The compound is toxic if swallowed (R25), causes severe eye damage (R41), and irritates the respiratory tract and skin (R37/38). Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to oxidizing agents. Store in a cool, dry, sealed container away from aquatic environments due to its ecotoxicity (R51/53) .

Q. What are its primary applications in organic synthesis?

It serves as a precursor in 1,3-dipolar cycloadditions to synthesize chiral 1,2,4-triazoline derivatives and in the preparation of thiohydantoins for medicinal chemistry studies .

Advanced Research Questions

Q. How can reaction yields be optimized in 1,3-dipolar cycloadditions involving this compound?

Yields depend on solvent polarity, reaction time, and catalyst loading. For example, using ethanol as a solvent with excess triethylamine improves imine stability and dipolarophile reactivity. Method B (e.g., extended reflux time) in thiohydantoin synthesis achieved 91–96% yields compared to Method A (74–87%) .

Q. What computational methods are used to predict its reactivity and stability?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and stability under varying conditions. Parameters like logP (hydrophobicity) and topological polar surface area (TPSA) are calculated to predict solubility and bioavailability .

Q. How do structural modifications of the benzylamine moiety affect biological activity?

Substituents on the benzylamine group (e.g., halogens, methoxy groups) alter electronic and steric profiles, impacting interactions with biological targets. For example, cyclohexylmethyl substitutions in thiohydantoins increased thermal stability (mp 160–162°C vs. 120–122°C for n-hexyl derivatives) .

Q. How to resolve contradictions in reported spectral data for this compound?

Discrepancies in H NMR shifts (e.g., imine proton δ values) may arise from solvent effects or impurities. Cross-validate data using high-resolution mass spectrometry (HRMS) and compare with crystallographically resolved structures to confirm assignments .

Q. What strategies mitigate its environmental toxicity during disposal?

Employ biodegradation studies using bacterial strains (e.g., Pseudomonas spp.) capable of cleaving methylenedioxy groups. Adsorption via activated carbon or advanced oxidation processes (AOPs) can reduce aquatic toxicity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.